molecular formula C22H22ClN5O2 B2759016 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251591-49-7

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No.: B2759016
CAS No.: 1251591-49-7
M. Wt: 423.9
InChI Key: RMZMZZAKMDGFSZ-UHFFFAOYSA-N
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Description

: N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a complex organic compound that piques interest due to its potential applications in various fields of scientific research. Its structure combines multiple functional groups, including a chlorophenyl group, a 1,2,3-triazole ring, a carbonyl group, a piperidinyl moiety, and a 3-methylbenzamide segment. This compound's intricate design opens the door to multiple chemical reactions and research opportunities.

Preparation Methods

: Synthetic Routes and Reaction Conditions : The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide involves a multi-step process. One common route is the Huisgen cycloaddition, also known as the "click reaction," to form the 1,2,3-triazole ring. The reaction typically involves the azide and alkyne functional groups under copper(I) catalysis. Following this, additional functional groups can be introduced through various substitution reactions, with the final benzamide segment attached via an amide coupling reaction.

Industrial Production Methods

: While specific industrial production methods for this exact compound may not be extensively documented, similar compounds are usually synthesized through high-throughput automation systems. These methods involve automated reactors and analytical systems for continuous monitoring and optimization, ensuring high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

: Types of Reactions : N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

: For oxidation, oxidizing agents such as potassium permanganate or chromium trioxide are used. Reduction reactions might employ agents like lithium aluminum hydride or sodium borohydride. Substitution reactions often require nucleophilic or electrophilic reagents depending on the desired transformation.

Major Products

: The major products of these reactions can vary widely. Oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce different functional groups, modifying the compound's properties significantly.

Scientific Research Applications

: This compound holds potential in diverse fields:

  • Chemistry

    : Used as a building block for synthesizing more complex molecules.

  • Biology

    : Explored for its interactions with biological macromolecules.

  • Medicine

    : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry

Comparison with Similar Compounds

: Similar compounds include those with triazole rings and chlorophenyl groups, such as fluconazole (an antifungal agent) and other triazole-based drugs. Compared to these, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide stands out due to the inclusion of the piperidin-4-yl and 3-methylbenzamide segments, which may confer unique physical and chemical properties, enhancing its specificity and potential efficacy in research and therapeutic contexts.

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-3-2-4-16(13-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-7-5-17(23)6-8-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZMZZAKMDGFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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